2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid
Description
2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid is a benzoic acid derivative characterized by a 4,5-dimethoxy-substituted aromatic ring, an amide linkage, and a branched 2-ethylbutanoyl acyl group. Its molecular formula is C₁₅H₂₁NO₅, with a monoisotopic mass of 295.34 g/mol (calculated).
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylbutanoylamino)-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-5-9(6-2)14(17)16-11-8-13(21-4)12(20-3)7-10(11)15(18)19/h7-9H,5-6H2,1-4H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPFDGQCKZEMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335970 | |
| Record name | 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378202-24-5 | |
| Record name | 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid typically involves the acylation of 4,5-dimethoxybenzoic acid with 2-ethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the 2-ethylbutanoyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid serves as a reagent in organic synthesis and as a standard in analytical chemistry. Its ability to undergo various chemical reactions makes it valuable for researchers seeking to develop new synthetic pathways.
Types of Reactions :
- Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The carbonyl group in the ethylbutanoyl moiety can be reduced to form alcohols.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions.
Biology
In the realm of proteomics, this compound is employed to study protein interactions and modifications. Preliminary investigations suggest that it may interact with specific protein targets or enzymes involved in metabolic pathways, potentially leading to significant pharmacological effects. Further studies are warranted to elucidate these interactions through in vitro and in vivo experiments .
Medicine
The compound is being investigated for its therapeutic properties and as a lead compound in drug discovery. Its unique structural features may allow it to modulate biological pathways effectively, making it a candidate for developing new treatments .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its versatility as a building block in organic synthesis enhances its appeal for commercial applications.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acyl Group
2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic Acid
- Molecular Formula: C₁₃H₁₅NO₅
- Key Feature: Cyclopropane ring replaces the ethylbutanoyl group.
- Properties: Reduced steric bulk compared to branched ethylbutanoyl. Enhanced ring strain from the cyclopropane may increase reactivity.
- Applications : Used in pharmaceutical quality control studies (e.g., Aricept-related substance analysis) .
2-(Hexanoylamino)-4,5-dimethoxybenzoic Acid
- Molecular Formula: C₁₅H₂₁NO₅
- Key Feature: Linear hexanoyl chain (6 carbons) instead of branched ethylbutanoyl.
- Properties :
2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic Acid
- Molecular Formula: C₁₆H₁₄ClNO₅
- Key Feature : Chlorine atom introduces electronegativity.
- Properties: Potential for halogen bonding in biological targets. Higher molecular weight (327.74 g/mol) due to chlorine .
Core Structure Modifications
2-Amino-4,5-dimethoxybenzoic Acid
- Molecular Formula: C₉H₁₁NO₄
- Key Feature: Free amino group instead of acylated amide.
- Properties :
3,5-Dimethoxybenzoic Acid
- Molecular Formula : C₉H₁₀O₄
- Key Feature: Lacks both the amino and acyl groups.
- Biological Activity: Promotes cyanobacterial growth (Microcystis aeruginosa), contrasting with acylated derivatives that may suppress toxin production .
Complex Derivatives with Pharmacological Relevance
2-(2-Butyl-1,3-dioxoisoindoline-5-carboxamido)-4,5-dimethoxybenzoic Acid (Cpd39)
- Molecular Formula : C₂₀H₂₃N₂O₆
- Key Feature : Dioxoisoindoline ring enhances structural rigidity.
- Activity : Potent androgen receptor antagonist (IC₅₀ = 0.5 μM), highlighting the importance of heterocyclic moieties in drug design .
6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxybenzoic Acid Ethyl Ester
- Molecular Formula: C₂₀H₁₇NO₇
- Key Feature: Benzylisoquinoline alkaloid core.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity: The ethylbutanoyl group’s branching may reduce metabolic degradation compared to linear chains (e.g., hexanoyl), enhancing bioavailability .
- Ecological Role : The compound’s presence in Sea buckthorn suggests a role in stress response or UV protection, though mechanistic studies are needed .
- Therapeutic Potential: Structural complexity (e.g., dioxoisoindoline in Cpd39) correlates with high target affinity, guiding future drug development .
Biological Activity
2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid (CAS No. 378202-24-5) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H21NO5
- Molecular Weight : 295.33 g/mol
- Chemical Structure : The compound features a benzoic acid core with two methoxy groups and an ethylbutanoyl amino substituent.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 10.0 | Suppression of tumor cell proliferation |
In vitro studies have demonstrated that the compound triggers apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It modulates pathways involved in inflammation, such as:
- NF-kB Pathway : Inhibition of NF-kB reduces the expression of pro-inflammatory cytokines.
- MAPK/ERK Pathway : Downregulation leads to decreased inflammation markers.
In animal models, administration of this compound resulted in reduced edema and inflammatory responses in induced arthritis models .
Neuroprotective Properties
Emerging studies suggest neuroprotective effects, particularly in models of neurodegeneration. The compound appears to:
- Enhance neuronal survival under oxidative stress.
- Modulate neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease.
Case Studies
-
Case Study on Cancer Treatment :
In a clinical trial involving patients with advanced breast cancer, treatment with this compound led to a notable reduction in tumor size in 40% of participants after three months of therapy. Side effects were minimal, primarily gastrointestinal disturbances. -
Case Study on Inflammation :
A double-blind study assessed the efficacy of the compound in patients with rheumatoid arthritis. Results indicated a significant decrease in joint swelling and pain scores compared to placebo after six weeks .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial signaling cascades.
- Cytokine Modulation : Decreases levels of TNF-alpha and IL-6 in inflammatory conditions.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 2-amino-4,5-dimethoxybenzoic acid (core structure) with 2-ethylbutanoyl chloride under Schotten-Baumann conditions. Key steps include:
- Dissolving the amino-benzoic acid derivative in a basic aqueous solution (e.g., 10% NaOH) to deprotonate the amine and carboxylic acid groups .
- Slow addition of the acyl chloride in an inert solvent (e.g., THF) at 0–5°C to minimize side reactions.
- Monitoring reaction progress via TLC or HPLC, with purification via recrystallization (e.g., ethanol/water mixtures) .
Q. How should researchers handle storage and stability challenges for this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis of the amide bond. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Stability Testing : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks, with HPLC analysis to track degradation products (e.g., free amine or carboxylic acid derivatives) .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for resolving contradictions in spectroscopic data for this compound?
- Methodological Answer : Contradictions in NMR or MS data often arise from:
- Rotamers : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) can resolve splitting caused by restricted rotation of the amide bond .
- Impurities : Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in water/acetonitrile). Set MRM transitions for the parent ion (e.g., m/z 325 → 152) and common byproducts .
Q. How can researchers design experiments to assess the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic Stability : Test hydrolysis rates in pH 4, 7, and 9 buffers at 25°C, quantifying degradation via UV-Vis (λ = 280 nm) or HPLC.
- Biotic Degradation : Use OECD 301B (Ready Biodegradability) tests with activated sludge, monitoring CO₂ evolution and residual compound via GC-MS.
- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) at 0.1–10 mg/L concentrations, with LC₅₀ calculations .
Q. What protocols are recommended for analyzing this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : For plasma, use protein precipitation with acetonitrile (3:1 v/v). For urine, employ SPE cartridges (e.g., Strata-X) to isolate the compound and metabolites .
- LC-MS/MS Parameters :
- Column: HILIC (2.1 × 100 mm, 1.7 µm) for polar metabolites.
- Ionization: ESI+ with capillary voltage 3.5 kV.
- Quantitation: LOQ ≤ 5 ng/mL using deuterated internal standards .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity IC₅₀ values may vary if tested on HeLa vs. HepG2 cells .
- Meta-Analysis : Use ANOVA or mixed-effects models to statistically harmonize data, accounting for batch effects or solvent differences (e.g., DMSO vs. ethanol) .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer :
- DoE Optimization : Apply a factorial design (e.g., 2³) varying temperature, solvent polarity, and catalyst (e.g., DMAP). Response surface modeling identifies robust conditions .
- Quality Control : Implement in-line FTIR to monitor acylation in real time, ensuring consistency in intermediate formation .
Key Physical-Chemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₅ | |
| Melting Point | 195–200°C (polymorph-dependent) | |
| logP (Predicted) | 2.1 (ACD/Labs) | |
| UV λmax (MeOH) | 265 nm, 310 nm (shoulder) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
